Ferric ammonium oxalate trihydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

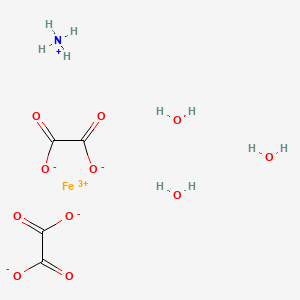

Ferric ammonium oxalate trihydrate, also known as ammonium ferrioxalate or ammonium tris(oxalato)ferrate, is the ammonium salt of the anionic trisoxalato coordination complex of iron (III) . It is used in the preparation of Langmuir-Blodgett magnetic thin films and is also involved in the production of blueprint paper .

Synthesis Analysis

The synthesis of a ferric oxalate salt involves learning about coordination compounds and determining the empirical formula of the ferrioxalate salt . The balanced chemical reaction equation for the formation of the potassium ferrioxalate salt is: FeCl3•6H2O (aq) + 3K2C2O4•H2O (aq) → K3Fe (C2O4)3•3H2O (s) + 3KCl (aq) + 6H2O (l) .Molecular Structure Analysis

The complex is held together by dative covalent bonds, due to the oxygen atoms in the oxalate anions (the “ligands”) donating a lone pair to the p and d orbitals of the iron atom (the “center” of the complex) .Chemical Reactions Analysis

Ferric ammonium oxalate is a precursor to iron oxides, diverse coordination polymers, and Prussian Blue . It decomposes completely at 275°C giving Fe2O3 .Physical And Chemical Properties Analysis

Ferric ammonium oxalate trihydrate is a green solid that is soluble in water but insoluble in ethanol . It decomposes completely at 275°C giving Fe2O3 .Scientific Research Applications

Precursor to Iron Oxides

Ferric ammonium oxalate trihydrate is used as a precursor to iron oxides . Iron oxides are widely used in various fields such as pigments, catalysts, and magnetic materials.

Coordination Polymers

This compound is used in the synthesis of diverse coordination polymers . Coordination polymers have potential applications in gas storage, separation, and catalysis due to their unique structures and properties.

Prussian Blue Synthesis

Ferric ammonium oxalate trihydrate is relevant to the manufacture of Prussian Blue . Prussian Blue is a dark blue pigment that is used in paints, inks, and dyes.

Blueprint Paper Production

This compound is involved in the production of blueprint paper . Blueprint paper is used in various industries for reproducing architectural designs, technical drawings, and engineering designs.

Langmuir-Blodgett Magnetic Thin Films

Ferric ammonium oxalate trihydrate is used in the preparation of Langmuir-Blodgett magnetic thin films . These thin films have applications in data storage, sensors, and other electronic devices.

Organic Superconductor Synthesis

Ferric ammonium oxalate has been used in the synthesis of superconducting salts with bis(ethylene)dithiotetrathiafulvalene (BEDT-TTF) . Organic superconductors have potential applications in high-speed computing, energy storage, and magnetic resonance imaging (MRI).

Mechanism of Action

Target of Action

Ferric ammonium oxalate trihydrate, also known as azanium;iron(3+);oxalate;trihydrate, is the ammonium salt of the anionic trisoxalato coordination complex of iron (III) . The primary targets of this compound are iron-dependent biochemical processes and pathways.

Mode of Action

The compound acts as a precursor to iron oxides, diverse coordination polymers, and Prussian Blue . It interacts with its targets by providing a source of iron (III), which can be incorporated into various biochemical processes.

Biochemical Pathways

Given its role as a precursor to iron oxides and prussian blue, it’s likely that it influences pathways related to iron metabolism and the formation of coordination polymers .

Pharmacokinetics

It’s known that the compound is soluble in water , which suggests it could be readily absorbed and distributed in the body. Its metabolism likely involves the release of iron (III) and oxalate ions .

Result of Action

The molecular and cellular effects of ferric ammonium oxalate trihydrate’s action largely depend on the specific biochemical processes it influences. As a source of iron (III), it could potentially contribute to processes such as oxygen transport and DNA synthesis, which rely on iron. As a precursor to Prussian Blue, it may also play a role in the formation of this pigment .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ferric ammonium oxalate trihydrate. For instance, the compound is sensitive to pH changes and reacts as an acid to neutralize bases . Additionally, it’s recommended to handle the compound in a well-ventilated place and avoid dust formation, indicating that air quality and dust levels could impact its stability and efficacy .

Safety and Hazards

Future Directions

properties

IUPAC Name |

azanium;iron(3+);oxalate;trihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H2O4.Fe.H3N.3H2O/c2*3-1(4)2(5)6;;;;;/h2*(H,3,4)(H,5,6);;1H3;3*1H2/q;;+3;;;;/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQDIYKFIHRHVDX-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[NH4+].O.O.O.[Fe+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10FeNO11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ferric ammonium oxalate trihydrate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 5,7-dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B1144020.png)

![7-Amino-1h-pyrrolo[2,3-c]pyridine-4-carbaldehyde](/img/structure/B1144024.png)